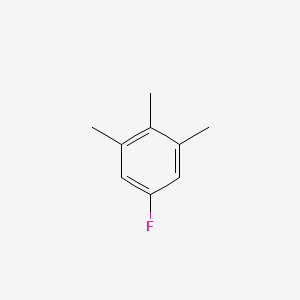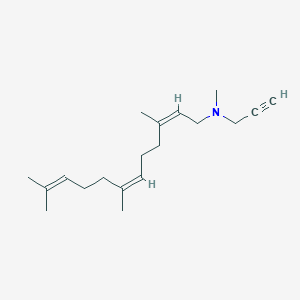![molecular formula C10H14O B14642034 7-Ethoxybicyclo[4.2.0]octa-2,4-diene CAS No. 53485-53-3](/img/structure/B14642034.png)
7-Ethoxybicyclo[4.2.0]octa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxybicyclo[4.2.0]octa-2,4-diene is a bicyclic compound with the molecular formula C10H14O. This compound is characterized by its unique bicyclo[4.2.0]octa-2,4-diene structure, which includes an ethoxy group attached to the bicyclic framework. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing bicyclo[4.2.0]octa-2,4-diene derivatives involves the reaction of cyclooctatetraene with mercury(II) acetate in glacial acetic acid. This reaction yields trans-7,8-diacetoxybicyclo[4.2.0]octa-2,4-diene, which can be further modified to introduce the ethoxy group . The reaction conditions typically involve heating the reaction mixture at 70-75°C for a few hours .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxybicyclo[4.2.0]octa-2,4-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclic derivatives.
Applications De Recherche Scientifique
7-Ethoxybicyclo[4.2.0]octa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Ethoxybicyclo[4.2.0]octa-2,4-diene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-2,4-diene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Bicyclo[3.2.0]heptane: A smaller bicyclic compound with different reactivity.
Bicyclo[4.2.0]octa-1,5,7-triene: Contains additional double bonds, leading to different chemical properties.
Uniqueness
7-Ethoxybicyclo[4.2.0]octa-2,4-diene is unique due to the presence of the ethoxy group, which enhances its reactivity and potential applications in various fields. The combination of the bicyclic structure and the ethoxy group provides a versatile platform for chemical modifications and functionalization.
Propriétés
Numéro CAS |
53485-53-3 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
7-ethoxybicyclo[4.2.0]octa-2,4-diene |
InChI |
InChI=1S/C10H14O/c1-2-11-10-7-8-5-3-4-6-9(8)10/h3-6,8-10H,2,7H2,1H3 |
Clé InChI |
LEIIUQWKBCJQKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC2C1C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



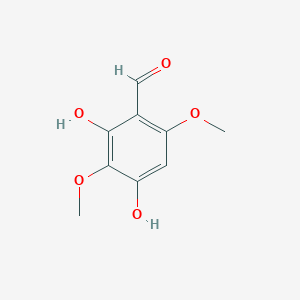
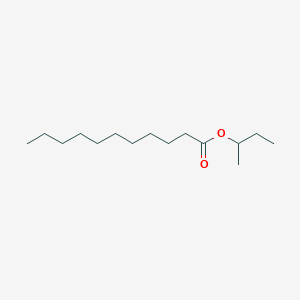
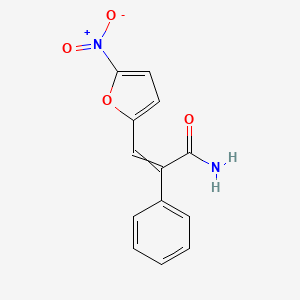
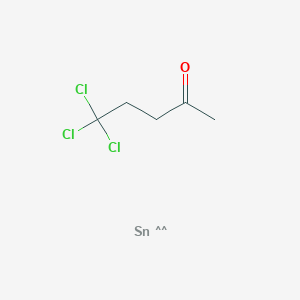
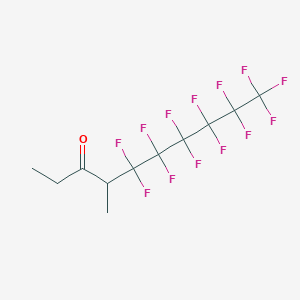
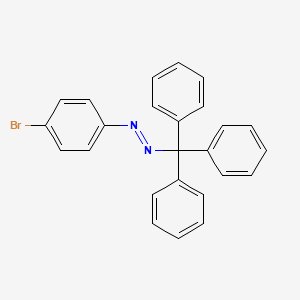
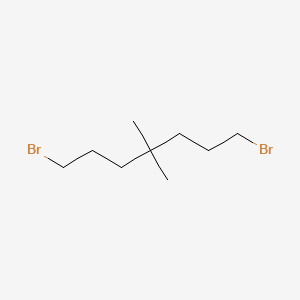
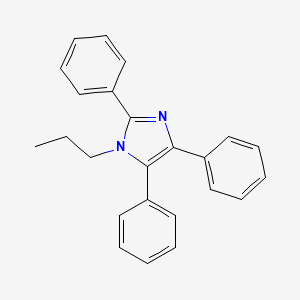
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
